Propylene glycol monostearate

Descripción general

Descripción

Propylene glycol monostearate is a compound that belongs to the class of esters formed from propylene glycol and stearic acid. It is commonly used as an emulsifier in various food and cosmetic products. This compound is known for its ability to stabilize emulsions, improve texture, and enhance the shelf life of products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propylene glycol monostearate can be synthesized through direct esterification or interesterification. In direct esterification, fatty acids (usually C16/C18) react with propylene glycol in the presence of an acid or alkaline catalyst . The product from direct esterification is a mixture of monoesters and diesters. Interesterification involves heating propylene glycol, fat, and an alkaline catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the direct esterification method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the monoester product.

Análisis De Reacciones Químicas

Types of Reactions: Propylene glycol monostearate undergoes various chemical reactions, including:

Esterification: Formation of esters from acids and alcohols.

Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.

Oxidation: Reaction with oxidizing agents to form different products.

Common Reagents and Conditions:

Esterification: Acid or alkaline catalysts, typically conducted at elevated temperatures.

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Stearic acid and propylene glycol.

Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

Aplicaciones Científicas De Investigación

Introduction to Propylene Glycol Monostearate

This compound (PGMS) is a widely used emulsifier derived from the esterification of propylene glycol and stearic acid. It is recognized for its excellent emulsifying, stabilizing, and foaming properties, making it a valuable ingredient in various industries, particularly in food, cosmetics, and pharmaceuticals. This article explores the scientific applications of PGMS, supported by case studies and data tables.

Table 1: Chemical Properties of PGMS

| Property | Value |

|---|---|

| Chemical Formula | C21H42O3 |

| HLB Value | ~3.5 |

| Solubility | Soluble in fats and oils; slightly water dispersible |

Emulsification and Stabilization

PGMS is primarily utilized as an emulsifier in food products such as baked goods, dairy items, and confectionery. Its ability to stabilize emulsions enhances the texture and shelf life of products.

Common Food Applications:

- Bakery Products : Used in cake batters, icings, and shortenings to improve aeration and prevent separation .

- Dairy Products : Functions as an emulsifier in non-dairy creamers and ice creams, enhancing texture and preventing recrystallization .

- Confectionery : Improves the stability of chocolate and other sweet products by maintaining a uniform consistency.

Case Study: Ice Cream Production

Research indicates that PGMS plays a crucial role in ice cream formulations by inhibiting ice crystal growth, thus improving the mouthfeel and overall quality of the product. A study demonstrated that incorporating PGMS significantly reduced ice crystal size compared to formulations without it .

Table 2: Applications of PGMS in Food Products

| Product Type | Functionality |

|---|---|

| Baked Goods | Emulsifier for aeration |

| Ice Cream | Prevents recrystallization |

| Margarine | Enhances texture; prevents water-oil separation |

| Non-Dairy Creamers | Stabilizes emulsions |

Applications in Cosmetics

In the cosmetics industry, PGMS is employed for its emulsifying properties in creams and lotions. It helps achieve a smooth texture while stabilizing formulations against separation.

Table 3: Cosmetic Applications of PGMS

| Product Type | Functionality |

|---|---|

| Lotions | Stabilizes emulsions |

| Creams | Enhances texture |

Safety and Regulatory Status

PGMS is generally recognized as safe (GRAS) by regulatory bodies such as the FDA. However, its use is subject to specific guidelines that ensure consumer safety. Studies have been conducted to assess its toxicity levels, confirming that it poses minimal risk when used within established limits .

Mecanismo De Acción

Propylene glycol monostearate exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the molecule’s amphiphilic nature, with the hydrophilic propylene glycol moiety interacting with water and the hydrophobic stearic acid moiety interacting with oils .

Comparación Con Compuestos Similares

Glyceryl monostearate: Another common emulsifier used in food and cosmetics.

Propylene glycol monopalmitate: Similar in structure but derived from palmitic acid instead of stearic acid.

Uniqueness: Propylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in stabilizing emulsions in a wide range of products. Its ability to form stable lipid nanoparticles also sets it apart from other emulsifiers .

Actividad Biológica

Propylene glycol monostearate (PGMS) is a compound derived from propylene glycol and stearic acid, primarily used as an emulsifier in food, pharmaceuticals, and cosmetics. Its biological activity encompasses a range of effects on human health and its metabolic pathways, which are critical for understanding its safety and efficacy in various applications.

Chemical Composition and Properties

PGMS is classified as a monoester of propylene glycol and stearic acid, with the chemical formula . It is characterized by its ability to form emulsions and stabilize formulations due to its amphiphilic nature, which allows it to interact with both hydrophilic and lipophilic substances .

Metabolism and Toxicity

Research indicates that PGMS is readily metabolized in vivo. Studies involving isotopically labeled compounds have shown that it undergoes hydrolysis to yield propylene glycol and stearic acid, both of which enter metabolic pathways efficiently . In a chronic feeding study involving a mixture containing 17% PGMS, no significant toxicity was observed at concentrations up to 10% . Furthermore, clinical studies have demonstrated that PGMS does not produce significant skin irritation or sensitization at concentrations commonly used in cosmetic formulations .

Table 1: Summary of Toxicity Studies on this compound

| Study Type | Concentration | Observed Effects |

|---|---|---|

| Oral Toxicity Study | Up to 10% | No signs of toxicity observed |

| Skin Irritation Study | Up to 55% | No significant irritation |

| Sensitization Study | 2.5% | No sensitization reactions |

Biological Effects

- Emulsification Properties : PGMS is effective in stabilizing emulsions, which is crucial in both food products and pharmaceuticals. Its self-emulsifying properties allow for better absorption of active ingredients in drug formulations .

- Neurotoxicity Concerns : Although PGMS itself is generally recognized as safe, propylene glycol (PG), a related compound, has been associated with neurotoxic effects when administered in high doses. Studies have shown that PG can induce apoptosis in developing neurons, particularly in young animals . This raises concerns about the potential effects of PGMS when used in pediatric formulations where PG content might be significant.

- Allergic Reactions : There have been reports linking PGMS to allergic reactions in some individuals, particularly when used in cosmetic products. A literature review highlighted cases of contact dermatitis associated with PGMS-containing formulations .

Case Studies

- Case Study on Chronic Ingestion : A notable case involved a young woman who developed metabolic acidosis due to chronic ingestion of cornstarch containing propylene glycol. While this case did not directly involve PGMS, it underscores the importance of understanding the metabolic effects of compounds related to propylene glycol .

- Skin Sensitization : Clinical evaluations have shown that formulations containing PGMS do not typically provoke skin sensitization or irritation at standard usage levels. This finding supports its continued use in cosmetic applications without significant risk to consumers .

Propiedades

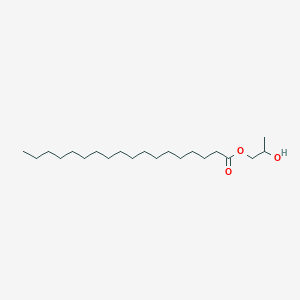

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.